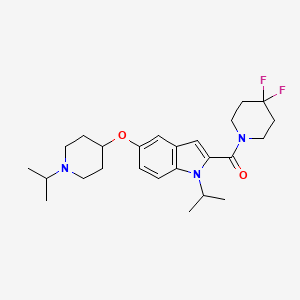

(4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone

概要

説明

(4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. It is primarily studied for its pharmacological potential and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. A common approach includes the following steps:

Formation of the Indole Core: : The indole moiety can be constructed via a Fischer indole synthesis or other cyclization methods.

Introduction of the Piperidine Group: : Alkylation reactions to introduce piperidine derivatives at the appropriate positions.

Industrial Production Methods

For large-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors, automated synthesis machines, and environmentally friendly solvents are some industrial practices employed to produce this compound efficiently.

化学反応の分析

Types of Reactions

This compound undergoes a variety of reactions:

Oxidation: : It can be oxidized at the piperidine nitrogen, leading to N-oxides.

Reduction: : The carbonyl group may be reduced to form corresponding alcohols.

Substitution: : Halogenation reactions can be performed at different positions of the indole ring.

Common Reagents and Conditions

Oxidizing Agents: : m-Chloroperbenzoic acid for oxidation.

Reducing Agents: : Lithium aluminum hydride for reduction reactions.

Substituting Agents: : N-Bromosuccinimide for bromination.

Major Products

The major products from these reactions depend on the reaction conditions and reagents used. For example, oxidation yields N-oxides, reduction provides alcohols, and substitution results in halogenated derivatives.

科学的研究の応用

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to induce degradation of the acidic nucleoplasmic DNA-binding protein 1 (And1), which is a promising target for cancer therapy. In vitro experiments demonstrated that this compound significantly reduced And1 levels in human lung cancer cell lines (A549 and H460) in a dose-dependent manner. The degradation of And1 was linked to the compound's ability to enhance DNA damage when used in combination with PARP inhibitors like Olaparib, indicating a synergistic effect that could be leveraged for therapeutic strategies against non-small cell lung cancer (NSCLC) .

Orexin Receptor Antagonism

The compound has also been investigated for its role as an antagonist of orexin receptors (Orexin-1 and Orexin-2). These receptors are involved in regulating various physiological processes, including sleep-wake cycles and appetite. Research indicates that derivatives of 4,4-difluoropiperidine can modulate orexin signaling pathways, making them potential candidates for treating conditions such as insomnia and obesity .

Histone Methyltransferase Inhibition

Another area of application is in the inhibition of histone methyltransferases. Compounds similar to (4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone have been shown to exhibit inhibitory effects on specific histone methyltransferases, which play crucial roles in epigenetic regulation and cancer progression .

Case Study 1: Antitumor Efficacy

In a study focusing on the compound's antitumor efficacy, researchers treated A549 and H460 cells with varying concentrations of the compound. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with notable changes in And1 levels observed via Western blot analysis. This study underlines the compound's potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Orexin Receptor Modulation

A pharmacological study evaluated the effects of the compound on orexin receptor activity. The findings suggested that it effectively inhibited orexin receptor-mediated signaling pathways, which could lead to advancements in sleep disorder treatments.

作用機序

The compound exerts its effects primarily by interacting with specific molecular targets in biological systems. These targets include receptors and enzymes involved in various biochemical pathways. The fluorine atoms increase the compound's metabolic stability and bioavailability by enhancing its lipophilicity.

類似化合物との比較

Similar compounds include other fluorinated piperidine derivatives and indole-based molecules. The uniqueness of (4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone lies in its specific substitution pattern and the presence of the difluoropiperidine moiety, which significantly impacts its chemical behavior and biological activity. Similar compounds include:

1-(1-Isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone

4,4-Difluoro-1-isopropylpiperidin-1-yl phenylmethanone

This compound's specific structural features provide it with distinctive properties, making it a valuable subject of scientific research.

生物活性

The compound (4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone , also known by its CAS number 872030-17-6, is a synthetic derivative belonging to the class of indole-based compounds. This compound has garnered attention due to its potential pharmacological applications, particularly as an antagonist of orexin receptors and its implications in various therapeutic areas, including obesity and cancer treatment.

Molecular Characteristics

- Molecular Formula: CHFNO

- Molecular Weight: 447.57 g/mol

- CAS Number: 872030-17-6

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with specific receptors and its effects on various physiological processes:

1. Orexin Receptor Antagonism

Research indicates that the compound acts as an antagonist at orexin receptors, specifically Orexin-A and Orexin-B. These receptors are involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may contribute to appetite suppression and weight management strategies, making it a candidate for obesity treatment .

2. Impact on Histamine Receptors

In a study focused on histamine H3 receptor inverse agonists, this compound demonstrated significant effects in reducing food intake in diet-induced obese rats. The findings suggest that it may modulate appetite through histamine pathways, potentially offering dual mechanisms for weight management .

3. Kinesin Inhibition

The compound has also been explored for its role as a KIF18A inhibitor. KIF18A is a kinesin motor protein critical for mitotic spindle assembly and chromosome segregation. Inhibitors targeting KIF18A have shown promise in selectively inducing cell death in cancer cells with specific ploidy characteristics, highlighting the potential of this compound in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the pharmacokinetic and pharmacodynamic properties of this compound:

特性

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[1-propan-2-yl-5-(1-propan-2-ylpiperidin-4-yl)oxyindol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35F2N3O2/c1-17(2)28-11-7-20(8-12-28)32-21-5-6-22-19(15-21)16-23(30(22)18(3)4)24(31)29-13-9-25(26,27)10-14-29/h5-6,15-18,20H,7-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBRVISEKVIIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(=C3)C(=O)N4CCC(CC4)(F)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。